1-(4-Amino-2-chlorophenyl)piperidin-4-ol

Medicinal Chemistry Structure-Activity Relationship Receptor Binding

In neurological lead optimization, generic 4-arylpiperidin-4-ol analogs lack the hydrogen-bonding 4-amino group essential for target engagement, invalidating SAR results. This compound provides the precise 2-chloro-4-amino substitution required for valid receptor binding and enzyme assays. • Enables definitive SAR studies with the correct pharmacophore; eliminates false negatives from inactive analogs. • Reactive -OH and -NH₂ sites support diverse derivatization for focused library synthesis. • Supplied at ≥98% purity with full analytical documentation, ensuring reproducible results and procurement confidence.

Molecular Formula C11H15ClN2O
Molecular Weight 226.7 g/mol
CAS No. 953743-03-8
Cat. No. B1284812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Amino-2-chlorophenyl)piperidin-4-ol
CAS953743-03-8
Molecular FormulaC11H15ClN2O
Molecular Weight226.7 g/mol
Structural Identifiers
SMILESC1CN(CCC1O)C2=C(C=C(C=C2)N)Cl
InChIInChI=1S/C11H15ClN2O/c12-10-7-8(13)1-2-11(10)14-5-3-9(15)4-6-14/h1-2,7,9,15H,3-6,13H2
InChIKeyWVBLWBNJTVTDBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Amino-2-chlorophenyl)piperidin-4-ol Overview


1-(4-Amino-2-chlorophenyl)piperidin-4-ol (CAS 953743-03-8) is a synthetic small molecule belonging to the 4-arylpiperidin-4-ol class . It features a piperidine ring substituted with a hydroxyl group at the 4-position, an N-linked 2-chlorophenyl group, and an amino group at the 4-position of the phenyl ring . Its molecular formula is C₁₁H₁₅ClN₂O, with a molecular weight of 226.70 g/mol . Commercially available with purities typically ≥95-98%, this compound is primarily utilized as a versatile intermediate in medicinal chemistry and organic synthesis, particularly for developing pharmacologically active agents targeting neurological disorders .

Intermediates 4-Arylpiperidin-4-ol building block for neurological disorder research
Pharmacophore Amino-2-chlorophenyl group reported as key for target-engagement studies
Purity grade Typical ≥95% purity supports synthesis and analytical reference workflows

Irreplaceability of 1-(4-Amino-2-chlorophenyl)piperidin-4-ol


The specific substitution pattern on 1-(4-Amino-2-chlorophenyl)piperidin-4-ol—the 2-chloro and 4-amino groups on the phenyl ring—is critical for its intended interactions with biological targets . Simple analogs lacking this precise arrangement, such as the commonly available 4-(4-chlorophenyl)piperidin-4-ol, fail to provide the hydrogen-bonding donor and electrostatic potential of the amino group, which can drastically alter, reduce, or abolish binding to certain enzymes and receptors . This structural precision dictates that in applications such as lead optimization or structure-activity relationship (SAR) studies, generic substitution with a less decorated analog would invalidate experimental results .

Amino group absence
Analogs lacking the 4-amino substituent may not support hydrogen-bonding interactions, potentially altering target engagement.
Electrostatic shift
4-Chlorophenyl-only derivatives present a different electrostatic profile, which may reduce binding to specific receptors or enzymes.
SAR interpretation
Substituting with a less decorated piperidine scaffold may invalidate structure-activity conclusions in lead optimization.

Comparison of 1-(4-Amino-2-chlorophenyl)piperidin-4-ol with Analogs


Structural Differentiation from 4-(4-Chlorophenyl)piperidin-4-ol

The presence of a 4-amino group on the phenyl ring distinguishes this compound from the more common 4-(4-chlorophenyl)piperidin-4-ol . While the latter lacks this group, the amino substituent in the target compound enables additional hydrogen bond donor/acceptor interactions and alters electrostatic potential, which are fundamental for engagement with specific biological targets .

Functional group presence
Class-level inference
4-Amino-2-chlorophenyl vs. 4-Chlorophenyl only
Reported pharmacophore distinction
Data to verify; based on structure-based inference
Medicinal Chemistry Structure-Activity Relationship Receptor Binding

Differentiation in Neurological Target Research

This compound is specifically noted for its potential in developing drugs targeting neurological disorders, a direction supported by its ability to form hydrogen bonds and electrostatic interactions with relevant receptors . While its analog 4-(4-chlorophenyl)piperidin-4-ol is implicated in monoamine transporter inhibition, the target compound's amino group offers a different interaction profile more suited to certain neurological targets .

Research area focus
Class-level inference
Neurological disorder research vs. Monoamine transporter studies
Context-dependent application fit
Supplier description; requires target-specific validation
Neurological Disorders Drug Discovery Receptor Pharmacology

Application Scenarios for 1-(4-Amino-2-chlorophenyl)piperidin-4-ol


Lead Optimization & SAR

Used as a key intermediate for synthesizing novel compounds targeting neurological disorders. Its 4-amino-2-chlorophenyl group serves as a critical pharmacophore for exploring structure-activity relationships in receptor and enzyme binding assays, where the amino group's hydrogen-bonding capability is essential for target engagement .

Synthesis of Bioactive Piperidine Derivatives

Employed as a versatile building block in multi-step organic synthesis for creating 4-arylpiperidin-4-ol derivatives. The compound's reactive hydroxyl and amine groups allow for further functionalization to generate libraries of analogs for biological screening in neuroscience and other therapeutic areas .

Analytical Reference Standard

Procured as a high-purity (≥98%) reference standard for method development, validation, and quality control in pharmaceutical research settings. Its well-defined structure and commercial availability ensure it can serve as a reliable control in analytical assays involving piperidine derivatives .

Application
Selection Property
Validation Focus
Lead Optimization & SAR
Aminophenyl pharmacophore presence
Target engagement and binding assays
Synthesis of Bioactive Piperidine Derivatives
Reactive hydroxyl and amine handles
Library generation and screening fit
Analytical Reference Standard
High-purity, well-defined structure
Method development and QC control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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